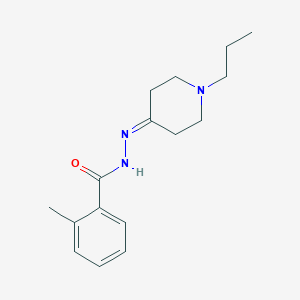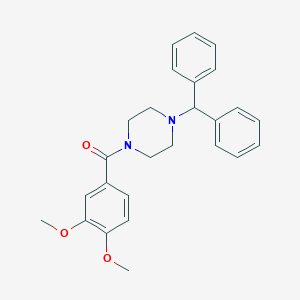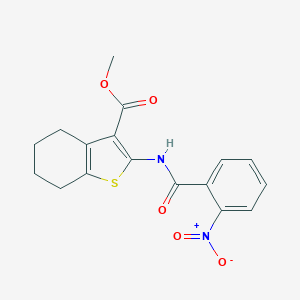
2-methyl-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound with the molecular formula C₁₆H₂₃N₃O It is known for its unique structure, which includes a piperidine ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with 1-propyl-4-piperidone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N’-(1-ethyl-4-piperidinylidene)benzohydrazide
- 2-methyl-N’-(1-butyl-4-piperidinylidene)benzohydrazide
- 2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide
Uniqueness
2-methyl-N’-(1-propyl-4-piperidinylidene)benzohydrazide stands out due to its specific structural features, such as the propyl group on the piperidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37g/mol |
IUPAC Name |
2-methyl-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H23N3O/c1-3-10-19-11-8-14(9-12-19)17-18-16(20)15-7-5-4-6-13(15)2/h4-7H,3,8-12H2,1-2H3,(H,18,20) |
InChI Key |
YBSHPBLKGSLIDK-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=NNC(=O)C2=CC=CC=C2C)CC1 |
Canonical SMILES |
CCCN1CCC(=NNC(=O)C2=CC=CC=C2C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide](/img/structure/B447310.png)
![2-methoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B447313.png)
![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447315.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447316.png)

![3,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447322.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447324.png)
![4-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B447325.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447326.png)
![N'-[(2-methyl-3-thienyl)methylene]-1-naphthohydrazide](/img/structure/B447327.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B447328.png)
![Methyl 2-[(furan-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447330.png)

![Isopropyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447334.png)
